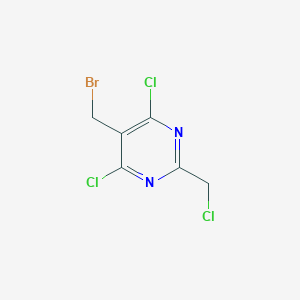

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine

描述

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of bromomethyl and chloromethyl substituents at specific positions on the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative. For instance, the chlorination of 2,4,6-trichloropyrimidine followed by selective bromination can yield the desired compound. The reaction conditions often require the use of halogenating agents such as phosphorus pentachloride (PCl5) and bromine (Br2) under controlled temperatures and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

化学反应分析

Types of Reactions

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloromethyl groups are susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of pyrimidine N-oxides.

Coupling Reactions: Formation of biaryl pyrimidine derivatives.

科学研究应用

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by case studies and data tables illustrating its significance in different research fields.

Chemical Properties and Structure

This compound is characterized by its unique pyrimidine ring structure, which contributes to its biological activity. The presence of bromine and chlorine substituents enhances its reactivity, making it a versatile building block in organic synthesis.

Anticancer Activity

One prominent application of this compound is in the development of anticancer agents. Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their activity against human cancer cell lines, revealing that modifications at the 4 and 6 positions can enhance potency significantly .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| 4-Chloro-5-(bromomethyl)pyrimidine | MCF-7 | 10 |

| 2-(Chloromethyl)pyrimidine | A549 | 20 |

Enzyme Inhibition Studies

Another significant application involves the inhibition of specific enzymes. Research has identified that pyrimidine derivatives can act as inhibitors for various phospholipases, which play crucial roles in lipid metabolism. For example, a study investigated the inhibitory effects of pyrimidine-based compounds on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), revealing promising results that could lead to new therapeutic strategies for treating metabolic disorders .

Table 2: Inhibition Potency Against NAPE-PLD

| Compound | IC50 (nM) |

|---|---|

| This compound | 72 |

| LEI-401 | 27 |

Study on Dual Kinase Inhibitors

A notable case study involved the identification of dual inhibitors targeting PfPK6 and PfGSK3, both of which are implicated in malaria pathogenesis. The study synthesized various pyrimidine derivatives, including those based on this compound. The results indicated that certain modifications led to enhanced inhibitory activity against PfPK6 with IC50 values ranging from 216 to 274 nM .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to understand how structural variations influence biological activity. This analysis highlighted that specific substitutions on the pyrimidine scaffold could significantly affect enzyme inhibition potency. For instance, substituting a morpholine group with a dimethylamine group resulted in a two-fold increase in activity against NAPE-PLD .

作用机制

The mechanism of action of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine involves its interaction with specific molecular targets. The bromomethyl and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution makes it a versatile tool in modifying biological macromolecules .

相似化合物的比较

Similar Compounds

2,4,6-Trichloropyrimidine: A precursor in the synthesis of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine.

5-Bromo-2-(chloromethyl)pyrimidine: A structurally similar compound with fewer halogen substituents.

4,6-Dichloro-2-(chloromethyl)pyrimidine: Another related compound with similar reactivity

Uniqueness

This compound is unique due to the presence of both bromomethyl and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts .

生物活性

Overview

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its bromomethyl and chloromethyl substituents. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a building block for bioactive molecules and enzyme inhibitors.

- Molecular Formula : CHBrClN

- CAS Number : 1780-35-4

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This property enables it to inhibit enzyme activity and disrupt cellular processes through nucleophilic substitution reactions. The compound's structure allows it to interact with various molecular targets, making it a versatile tool in drug design and development.

Biological Applications

This compound has been investigated for several biological activities:

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties, potentially targeting viral replication mechanisms.

- Anticancer Properties : The compound has been explored for its role in developing anticancer drugs, with studies showing promising results in inhibiting tumor growth in various cancer models .

- Enzyme Inhibition : Its ability to modify biological macromolecules positions it as a candidate for designing enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.

Anticancer Activity

In a study examining the efficacy of various compounds against Sarcoma 180 tumors in mice, this compound was included among several tested agents. Although specific results for this compound were not detailed, the screening project highlighted its potential as an anti-tumor agent based on structural similarities with known effective compounds .

Enzyme Inhibition Studies

A structure–activity relationship (SAR) study on pyrimidine derivatives demonstrated that modifications at specific positions could enhance inhibitory potency against enzymes involved in critical biological pathways. The findings suggest that derivatives of this compound could be optimized for improved activity against targets such as dihydrofolate reductase and kinases involved in cancer progression .

Data Table: Biological Activities of Pyrimidine Derivatives

常见问题

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine?

- Methodology : A common approach involves stepwise halogenation and functionalization of pyrimidine derivatives. For example, reduction of nitro groups using stannous chloride in hydrochloric acid under controlled temperatures (273 K) yields intermediates, followed by alkaline extraction and recrystallization from acetonitrile for purity (90% yield) . Safety protocols, such as handling hazardous reagents in fume hoods and using ice baths, are critical during exothermic steps.

Q. How should researchers handle safety and waste management for this compound?

- Methodology : Due to acute toxicity (Hazard Classifications: Acute Tox.), use PPE (gloves, goggles, lab coats) and avoid inhalation/ingestion. Post-experiment waste (e.g., halogenated organic residues) must be segregated and disposed via certified hazardous waste contractors to prevent environmental contamination . Safety Data Sheets (SDS) for analogs emphasize storage in sealed containers under dry, cool conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. For example, X-ray analysis of related pyrimidine derivatives reveals planar ring structures (r.m.s. deviation: 0.087 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) that influence crystallinity . High-resolution mass spectrometry (HRMS) and FT-IR further validate molecular weight and functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational models?

- Methodology : Discrepancies may arise from intermolecular interactions (e.g., hydrogen bonding) not fully captured in computational models. Cross-validate results using hybrid methods: compare experimental NMR/IR data with density functional theory (DFT) simulations. Studies on pyrimidine analogs show divergent receptor-response clusters in computational models, necessitating iterative refinement of parameters (e.g., solvent effects, tautomerism) .

Q. What strategies optimize regioselectivity in further functionalization (e.g., nucleophilic substitution)?

- Methodology : Regioselectivity is influenced by steric and electronic factors. For bromomethyl and chloromethyl groups, activating the pyrimidine ring via electron-withdrawing substituents (e.g., –Cl) enhances reactivity at specific positions. Solvent polarity and catalyst choice (e.g., phase-transfer catalysts) can direct substitutions toward desired sites, as seen in thiadiazole-pyrimidine hybrid syntheses .

Q. How does the compound’s structural flexibility impact its pharmacological activity?

- Methodology : Molecular docking and dynamics simulations reveal that the bromomethyl and chloromethyl groups enable covalent binding to target proteins (e.g., enzyme active sites). Structure-activity relationship (SAR) studies on analogs highlight the importance of halogen positioning for antimicrobial or anticancer activity . In vitro assays (e.g., enzyme inhibition) should be paired with crystallographic data to validate binding modes.

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodology : Scale-up introduces variability in reaction kinetics and purification. Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FT-IR). For analogs, recrystallization efficiency drops at larger scales; switching to column chromatography or continuous-flow reactors improves yield and reproducibility .

Q. How can researchers address stability issues under varying storage conditions?

- Methodology : Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) identify degradation pathways (e.g., hydrolysis of halomethyl groups). Lyophilization or storage in inert atmospheres (argon) mitigates moisture-induced decomposition. Purity assays (HPLC) at intervals ensure batch consistency .

Q. Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing biological activity data?

- Methodology : Use inferential statistics (e.g., ANOVA, t-tests) to compare dose-response curves. For high-throughput screening, machine learning models (e.g., random forests) classify active/inactive compounds based on structural descriptors. Studies on odorant-receptor interactions demonstrate ~70% correlation in hybrid computational/experimental models .

Q. How should researchers design experiments to study reaction mechanisms (e.g., SN2 vs. radical pathways)?

- Methodology : Isotopic labeling (e.g., D/H or ¹⁸O) and kinetic isotope effects (KIE) differentiate between mechanisms. Electron paramagnetic resonance (EPR) detects radical intermediates. For halogenated pyrimidines, polar solvents and protic acids favor ionic mechanisms, while UV light or radical initiators (e.g., AIBN) promote radical pathways .

属性

IUPAC Name |

5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl3N2/c7-1-3-5(9)11-4(2-8)12-6(3)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLRWNMXARYBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=C(C(=N1)Cl)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289006 | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-35-4 | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC58554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。